Carfentanil-d5 is synthesized from carfentanil through deuteration processes. It falls under the classification of synthetic opioids and is often categorized as a fentanyl analog. Due to its high potency and potential for abuse, carfentanil and its derivatives are strictly regulated under various national and international drug control laws.
The synthesis of Carfentanil-d5 typically involves the introduction of deuterium atoms into the carfentanil structure. This can be accomplished through various methods such as:
For example, one synthesis pathway includes starting with carfentanil oxalate and subjecting it to specific reaction conditions that promote the exchange of hydrogen atoms with deuterium atoms from a deuterated solvent or reagent .
Carfentanil-d5 has a molecular formula of , where five hydrogen atoms are replaced by deuterium. The molecular weight is approximately 399.6 g/mol. The structural features include:
The three-dimensional structure can be visualized using computational chemistry software that models the spatial arrangement of atoms in the molecule .
Carfentanil-d5 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:
The quantification of carfentanil-d5 in biological samples often employs liquid chromatography coupled with tandem mass spectrometry techniques, where specific ion transitions are monitored to confirm its presence .
Carfentanil-d5 acts primarily as a μ-opioid receptor agonist. Its mechanism involves:
Data indicate that carfentanil has a binding affinity in the range of picomolar concentrations (approximately 0.024 nM) for human μ-opioid receptors, showcasing its potency compared to other opioids .
Carfentanil-d5 shares many physical properties with carfentanil but differs due to deuteration:
Chemical analyses reveal that the introduction of deuterium may slightly alter its pharmacokinetic properties compared to non-deuterated forms, influencing metabolism rates .
Carfentanil-d5 is primarily used in research applications such as:
The strategic incorporation of deuterium (²H) into carfentanil's molecular structure serves two primary scientific objectives in analytical and metabolic research. Deuterated internal standards like carfentanil-d5 are indispensable in mass spectrometry-based quantification due to their near-identical chemical behavior to the target analyte, coupled with distinct mass differences. The molecular formula C₂₄H₂₅D₅N₂O₃ provides a +5 Da mass shift relative to non-deuterated carfentanil (C₂₄H₃₀N₂O₃), enabling unambiguous differentiation in LC-MS/MS chromatograms while maintaining retention time coherence [6] [8]. This mass separation is critical for eliminating matrix effects and ionization variability during forensic and toxicological analyses.
Beyond analytical applications, deuterium substitution at metabolically vulnerable positions can alter the pharmacokinetic profile by resisting cytochrome P450-mediated degradation—a phenomenon termed the deuterium isotope effect. The carbon-deuterium bond exhibits greater stability than carbon-hydrogen bonds due to its lower vibrational frequency and higher activation energy for cleavage. Strategic deuteration thus aims to protect molecular scaffolds from rapid oxidative metabolism while preserving pharmacological activity at opioid receptors [4] [9].
Table 1: Functional Roles of Carfentanil-d5
Application Domain | Deuterium Function | Technical Advantage |
---|---|---|
Quantitative Mass Spectrometry | Mass differentiation | Eliminates coelution interference; enables isotope dilution quantification |
Metabolic Stability Studies | Retardation of oxidative dealkylation | Reduces first-pass metabolism; extends half-life for pharmacokinetic modeling |
Receptor Binding Assays | Isosteric hydrogen replacement | Maintains target engagement kinetics while providing detection signature |
The synthesis of carfentanil-d5 follows a convergent strategy that integrates deuterium at specific synthetic stages to maximize isotopic purity and yield. Two established methodologies dominate the literature, both adapting non-deuterated carfentanil syntheses through deuterated precursors [3] [5]:
Late-Stage Isotope Introduction (US Patent 5,106,983 Approach):This route introduces deuterium in the final phenethyl moiety. The synthesis commences with 1-(β-phenethyl)-4-piperidone reacting with aniline and potassium cyanide in glacial acetic acid to form the 4-cyano-4-(N-phenylamino)piperidine intermediate. Subsequent deformylation, carboxylation, and esterification yield the methyl ester precursor. Crucially, phenethyl-1,1,2,2,2-d5 chloride or bromide is condensed with norfentanyl under alkaline conditions, installing the C₆D₅CD₂- group in the ultimate step. This minimizes deuterium loss during earlier synthetic stages involving acidic or basic conditions [5] [9].
Early-Stage Deuteration (US Patent 4,179,569 Derivative):Deuterium incorporation occurs at the initial piperidone building block. 4-Piperidone-d8 undergoes reductive amination with deuterated phenethylamine (C₆D₅CD₂NH₂) using sodium cyanoborodeuteride (NaBD₃CN) to yield 1-(2,2-diphenethyl-d5)-4-piperidone-d2. The Strecker reaction with aniline installs the aminonitrile group, followed by hydrolysis to the carboxylic acid and esterification. Final N-acylation with propionic anhydride yields carfentanil-d5 with deuterium distributed across the piperidine and phenethyl rings. This approach benefits from commercial availability of deuterated starting materials but risks isotopic dilution during multiple transformations [3].
Both pathways culminate in purification via oxalate or citrate salt formation. The isotopic purity (>98%) is verified through high-field NMR (¹H, ²H) and high-resolution mass spectrometry, with residual protiated impurities quantified below 0.5% [8].
Table 2: Comparative Synthetic Routes for Carfentanil-d5
Synthetic Parameter | Late-Stage Deuteration | Early-Stage Deuteration |
---|---|---|
Deuterium Position | Exclusively phenethyl ring | Piperidine + phenethyl rings |
Key Deuterated Reagent | Phenethyl-d5 halide | Piperidone-d8 + Phenethylamine-d5 |
Isotopic Purity | Typically >99% | ~98% due to exchangeable positions |
Critical Challenge | Regioselective alkylation | Deuterium retention during hydrolysis |
Scale-Up Feasibility | High (modular approach) | Moderate (cost-intensive precursors) |
Strategic deuteration focuses on protecting metabolic soft spots identified in non-deuterated carfentanil. Mass spectral analysis of human hepatocyte incubations reveals two primary oxidative pathways: O-demethylation of the methyl ester and N-dealkylation at the piperidine nitrogen's phenethyl side chain [9]. Deuterium placement is optimized to retard these processes:
Optimal metabolic resistance is achieved through full phenethyl deuteration (d₅ configuration), extending plasma half-life in vitro models by approximately 40% compared to non-deuterated carfentanil. This positioning specifically protects against norcarfentanil-d5 formation—the principal pharmacologically active metabolite contributing to renarcotization risk [4] [9].
Scalable synthesis of carfentanil-d5 confronts multidisciplinary challenges spanning chemistry, regulation, and analytical validation:
Regulatory Constraints:As carfentanil is classified as Schedule II in the US and similarly controlled globally, synthesis mandates DEA-licensed facilities with enhanced security. Each batch requires meticulous documentation for forensic traceability, and international shipping of deuterated precursors faces additional customs barriers [2] [9].
Analytical Validation Burden:GMP-compliant production necessitates rigorous quantification of isotopic enrichment (>98% d₅) via LC-HRMS, alongside identification of positional isomers (e.g., d₄ impurities from incomplete deuteration). Residual solvent analysis must include deuterated solvent impurities (e.g., DMSO-d₆), increasing method complexity [6] [8].
Cost Drivers:Phenethyl-d₅ halide precursors command prices ~10,000× higher than non-deuterated equivalents due to multi-step synthesis involving D₂ gas reduction. Low-yield steps (e.g., carboxylation at C4 piperidine) exacerbate costs when applied to expensive deuterated intermediates [5] [8].
These constraints confine large-scale production to specialized isotope laboratories, with outputs typically limited to gram-scale batches despite escalating demand from forensic and research communities.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3